N-Cyclopentyl-trans-cinnamamide
Description
N-Cyclopentyl-trans-cinnamamide is a synthetic organic compound derived from trans-cinnamic acid, where the amide nitrogen is substituted with a cyclopentyl group. Its structure comprises a cinnamoyl backbone (C₆H₅–CH=CH–CO–) linked to a cyclopentylamine moiety. Key inferred characteristics include:
- Molecular Formula: C₁₄H₁₇NO (estimated based on cinnamamide and cyclopentyl substituent).
- Molecular Weight: ~215.3 g/mol.
- The cyclopentyl substituent adds steric bulk, which may affect solubility and biological interactions.
Properties
Molecular Formula |
C14H17NO |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
(E)-N-cyclopentyl-3-phenylprop-2-enamide |
InChI |
InChI=1S/C14H17NO/c16-14(15-13-8-4-5-9-13)11-10-12-6-2-1-3-7-12/h1-3,6-7,10-11,13H,4-5,8-9H2,(H,15,16)/b11-10+ |
InChI Key |
PHBMWWQRXLSNDW-ZHACJKMWSA-N |
SMILES |
C1CCC(C1)NC(=O)C=CC2=CC=CC=C2 |
Isomeric SMILES |
C1CCC(C1)NC(=O)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
C1CCC(C1)NC(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Trends
- Lipophilicity and Bioavailability : Bulky cyclopentyl groups (as in the target compound) are associated with increased logP values, which could enhance blood-brain barrier penetration in drug design .
- Structural Diversity in Carboxamides : Modifying the amide nitrogen with groups like piperidinyl () or phenethyl () drastically alters pharmacological profiles, underscoring the need for target-specific optimization.
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